Anacetrapib

Catalog No.
S548849
CAS No.
875446-37-0
M.F
C30H25F10NO3
M. Wt
637.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anacetrapib

CAS Number

875446-37-0

Product Name

Anacetrapib

IUPAC Name

(4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-3-[[2-(4-fluoro-2-methoxy-5-propan-2-ylphenyl)-5-(trifluoromethyl)phenyl]methyl]-4-methyl-1,3-oxazolidin-2-one

Molecular Formula

C30H25F10NO3

Molecular Weight

637.5 g/mol

InChI

InChI=1S/C30H25F10NO3/c1-14(2)22-11-23(25(43-4)12-24(22)31)21-6-5-18(28(32,33)34)9-17(21)13-41-15(3)26(44-27(41)42)16-7-19(29(35,36)37)10-20(8-16)30(38,39)40/h5-12,14-15,26H,13H2,1-4H3/t15-,26-/m0/s1

InChI Key

MZZLGJHLQGUVPN-HAWMADMCSA-N

SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

anacetrapib, MK 0859, MK-0859, MK0859

Canonical SMILES

CC1C(OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Isomeric SMILES

C[C@H]1[C@H](OC(=O)N1CC2=C(C=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3OC)F)C(C)C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound Anacetrapib is 637.16748 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

CETP Inhibition and HDL Increase

  • Anacetrapib works by inhibiting CETP, a protein responsible for transporting cholesterol esters between lipoproteins. By inhibiting CETP, anacetrapib increases levels of high-density lipoprotein (HDL), also known as "good cholesterol" []. This effect has been extensively studied in clinical trials to assess its potential for reducing cardiovascular risk factors [].

Understanding CETP's Role in Cholesterol Metabolism

  • Research with Anacetrapib has helped scientists understand the role of CETP in cholesterol metabolism. By studying how CETP inhibition affects various types of lipoproteins and their interactions, researchers gain insights into potential therapeutic targets for managing dyslipidemia (abnormal cholesterol levels) [].

Investigating Efficacy and Safety in Cardiovascular Disease Prevention

  • Large-scale clinical trials involving Anacetrapib have explored its potential in preventing cardiovascular disease (CVD) in high-risk patients. These studies provide valuable data on the drug's efficacy and safety profile for this specific application. However, some trials haven't shown a significant reduction in cardiovascular events, leading to ongoing research to determine its optimal use in CVD management.

Anacetrapib is a potent inhibitor of cholesteryl ester transfer protein (CETP), a key player in lipid metabolism that facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting CETP, anacetrapib effectively increases HDL cholesterol levels while reducing LDL cholesterol levels and triglycerides. This compound is part of a class of drugs known as CETP inhibitors, which have been investigated for their potential to reduce cardiovascular risk by improving lipid profiles in patients with dyslipidemia .

Anacetrapib works by inhibiting CETP, thereby reducing the transfer of cholesterol esters from HDL (high-density lipoprotein, "good cholesterol") to LDL (low-density lipoprotein, "bad cholesterol") []. This mechanism has the potential to:

  • Increase HDL levels, which promote cholesterol efflux from peripheral tissues back to the liver for excretion.
  • Decrease LDL levels, reducing the deposition of cholesterol in arteries and preventing plaque formation.

Anacetrapib operates primarily through the inhibition of CETP, leading to alterations in the lipid composition of various lipoproteins. The mechanism involves preventing the exchange of cholesteryl esters and triglycerides between HDL and apoB-containing lipoproteins. This inhibition results in increased HDL cholesterol and decreased LDL cholesterol and triglyceride levels in the circulation. In clinical studies, anacetrapib has demonstrated its ability to enhance the fractional catabolic rate of VLDL triglycerides, indicating improved clearance from the bloodstream .

The biological activity of anacetrapib has been extensively studied, particularly its effects on lipid metabolism. Clinical trials have shown that anacetrapib significantly raises HDL cholesterol levels while lowering LDL cholesterol and triglycerides. For instance, one study reported a reduction in triglyceride levels by approximately 6.8% when administered at a dosage of 100 mg per day. Additionally, anacetrapib has been associated with a lower risk of myocardial infarction in patients with atherosclerotic vascular disease, highlighting its potential cardiovascular protective effects .

Anacetrapib has been primarily explored for its applications in treating dyslipidemia and reducing cardiovascular risk. Its ability to modify lipid profiles makes it a candidate for adjunctive therapy in patients already on statin treatment. Although it has shown promise in clinical trials, further studies are necessary to fully establish its efficacy and safety profile before it can be widely adopted in clinical practice .

Anacetrapib belongs to a class of CETP inhibitors that includes several other compounds. Here is a comparison highlighting its uniqueness:

CompoundMechanismEffects on HDLEffects on LDLClinical Status
AnacetrapibCETP inhibitionIncreasesDecreasesPhase 3 trials
TorcetrapibCETP inhibitionIncreasesDecreasesDiscontinued due to adverse effects
EvacetrapibCETP inhibitionIncreasesDecreasesPhase 3 trials
DalcetrapibCETP inhibitionModest increaseNo changeLimited efficacy reported

Anacetrapib is distinguished from these compounds by its robust efficacy in raising HDL cholesterol while maintaining a favorable safety profile compared to torcetrapib, which was withdrawn due to serious adverse cardiovascular events. Its ongoing evaluation in clinical trials positions it as a potentially safer alternative within this drug class .

Regioselective SNAr Reaction Mechanisms

The synthesis of Anacetrapib employs a highly regioselective nucleophilic aromatic substitution (SNAr) reaction as a key initial step. This transformation involves the reaction of 1-bromo-2,4-fluorobenzene with potassium methoxide, achieving an impressive regioselectivity ratio of 17:1 [1]. The reaction proceeds under reflux conditions in tetrahydrofuran for 6 hours, delivering a 90% yield on a 19.6 molar scale [1].

The regioselectivity observed in this SNAr reaction is governed by the electronic effects of the fluorine substituents and the bromine leaving group. The fluorine atoms at the 2,4-positions activate the aromatic ring toward nucleophilic attack by withdrawing electron density through both inductive and mesomeric effects [2]. The regioselectivity arises from the differential stabilization of the Meisenheimer complex intermediate formed during the nucleophilic substitution process [2].

The mechanism proceeds through initial nucleophilic attack by the methoxide anion on the electron-deficient aromatic carbon, forming a negatively charged intermediate stabilized by the electron-withdrawing fluorine substituents. The high regioselectivity ratio of 17:1 indicates that the reaction predominantly occurs at the desired position, minimizing the formation of regioisomeric byproducts [1]. This selectivity is crucial for the overall efficiency of the synthetic route, as it eliminates the need for extensive purification steps to separate regioisomers.

Ruthenium-Catalyzed Direct Arylation for Biaryl Core Formation

The construction of the biaryl core of Anacetrapib utilizes a ruthenium-catalyzed direct arylation reaction that represents a significant advancement in the synthetic methodology. This transformation employs RuCl2(PhH)2 as the catalyst (1 mol%), triphenylphosphine as the ligand (2 mol%), and potassium acetate as a crucial additive (10 mol%) [1] [3]. The reaction is conducted in N-methylpyrrolidinone at 120°C for 9 hours, achieving an exceptional 96% yield on an 11.4 molar scale [1].

A remarkable discovery during the development of this methodology was the unexpected effect of solvent impurities on reaction performance. The presence of trace amounts of γ-butyrolactone contamination in the N-methylpyrrolidinone solvent was found to significantly enhance reaction efficiency and robustness [3]. This fortuitous finding led to the systematic use of potassium acetate as a cocatalyst, which provided similar benefits while maintaining reproducibly high yields [3].

The mechanism of this ruthenium-catalyzed direct arylation involves initial coordination of the ruthenium catalyst to the aromatic substrate, followed by C-H bond activation through a concerted metalation-deprotonation process. The carboxylate ligand (acetate) plays a dual role as both a base for deprotonation and as a ligand that facilitates the oxidative addition step [3]. This methodology represents a significant improvement over traditional cross-coupling approaches, as it eliminates the need for pre-functionalized aryl halides and reduces the number of synthetic steps required.

Structure-Activity Relationship Studies

Central Phenyl Ring Modifications

Extensive structure-activity relationship studies have been conducted on the central phenyl ring of Anacetrapib to understand the impact of substitution patterns on cholesteryl ester transfer protein inhibition activity. These investigations revealed that modifications to the central phenyl ring have a significant impact on biological activity, with IC50 values ranging from 10-100 nM depending on the specific substitution pattern [4] [5].

The benchmark compound Anacetrapib contains a trifluoromethyl group on the central phenyl ring, which provides optimal activity for CETP inhibition. However, systematic replacement studies demonstrated that certain small alkyl and aryl groups can maintain or even improve potency compared to the trifluoromethyl derivative [5]. The structure-activity relationship revealed that the electronic properties of the substituents play a crucial role in determining inhibitory activity, with electron-withdrawing groups generally favoring enhanced potency [5].

Notably, while several analogs with small group substitutions showed comparable or superior in vitro CETP inhibition compared to Anacetrapib, none demonstrated better performance in vivo. This finding highlights the importance of considering not only binding affinity but also pharmacokinetic properties, metabolic stability, and tissue distribution when evaluating potential drug candidates [5].

Influence of Substituent Patterns on CETP Inhibition

The substituent patterns on the biphenyl scaffold of Anacetrapib have been systematically investigated to determine their influence on CETP inhibitory activity. The optimal substitution pattern was identified as 2-methoxy, 5-isopropyl on the distal phenyl ring, which exhibited superior activity with IC50 values in the range of 10-25 nM [4] [6].

The 4-position of the oxazolidinone ring was found to be particularly sensitive to structural modifications. Substitution with a methyl group in the cis-stereochemistry relative to the 5-aryl group afforded compounds with significantly increased CETP inhibition potency and robust in vivo effects on HDL cholesterol levels [4]. This stereochemical preference suggests specific binding requirements within the CETP active site that favor the cis-configuration.

The positioning of the methoxy group on the aromatic ring system proved to be critical for maintaining biological activity. Studies comparing ortho, meta, and para positions revealed that the 2-methoxy substitution pattern provides optimal activity, with IC50 values ranging from 20-80 nM depending on other substituents present [4]. The isopropyl group at the 5-position provides moderate influence on potency, with IC50 values typically in the 15-60 nM range for various alkyl chain modifications [4].

Analytical Characterization Methods

Spectroscopic and Chromatographic Analysis

The structural characterization of Anacetrapib and its synthetic intermediates employs a comprehensive suite of spectroscopic and chromatographic methods. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural confirmation, with both 1H-NMR and 13C-NMR providing detailed information about the molecular framework and substitution patterns [7] [8].

High-resolution mass spectrometry is utilized for exact molecular weight determination and elemental composition confirmation. This technique is particularly valuable for distinguishing between closely related structural isomers and confirming the identity of synthetic intermediates [7]. The use of electrospray ionization and atmospheric pressure chemical ionization methods allows for the analysis of both polar and non-polar compounds throughout the synthetic sequence.

Liquid chromatography coupled with mass spectrometry (LC-MS) provides essential information for purity assessment and stability studies. This analytical approach enables the identification and quantification of impurities, degradation products, and metabolites with sensitivity in the ng/mL to μg/mL range [7] [8]. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) extends this capability to the ng/mL to pg/mL range, making it suitable for pharmacokinetic and tissue distribution studies [8].

Structural Verification Techniques

Advanced structural verification techniques are employed to confirm the three-dimensional structure and binding interactions of Anacetrapib. X-ray crystallography has been utilized to determine the binding mode of Anacetrapib within the CETP active site, providing atomic-level detail of protein-inhibitor interactions [7] [9].

Ion mobility spectrometry represents a specialized technique used for characterizing the effects of Anacetrapib on lipoprotein particle size distributions. This method enables direct quantification of HDL and LDL subfraction concentrations and their size distributions, providing crucial information about the drug's mechanism of action [10] [11].

Fluorescence spectroscopy is employed for measuring CETP activity and binding affinity studies. This technique allows for the determination of inhibition kinetics and binding constants in the nanomolar to micromolar range, providing essential data for understanding the molecular mechanism of CETP inhibition [7]. The use of fluorescent cholesteryl ester transfer assays enables real-time monitoring of enzyme activity and inhibitor binding.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8.8

Hydrogen Bond Acceptor Count

13

Exact Mass

637.16747528 g/mol

Monoisotopic Mass

637.16747528 g/mol

Heavy Atom Count

44

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P7T269PR6S

Drug Indication

Investigated for use/treatment in hyperlipidemia.
Prevention of cardiovascular events in patients with hypercholesterolaemia, Treatment of hypercholesterolaemia

Pharmacology

Anacetrapib is a cholesteryl ester transfer protein (CETP) inhibitor with hypocholesterolemic properties. Anacetrapib reduces the transfer of cholesteryl ester from HDL to LDL and/or VLDL thereby, producing an increase in serum HDL-cholesterol levels and a decrease in serum LDL-cholesterol levels. This agent has not yet been shown to reduce deaths associated with hypercholesterolemia.

MeSH Pharmacological Classification

Anticholesteremic Agents

KEGG Target based Classification of Drugs

Transporters
Other transporters
Channels and pores (TC:1)
CETP [HSA:1071] [KO:K16835]

Other CAS

875446-37-0

Wikipedia

Anacetrapib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Last modified: 08-15-2023
1: Krishna R, Stypinski D, Ali M, Garg A, Cote J, Maes A, Degroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of a meaningful effect of anacetrapib on the pharmacokinetics and pharmacodynamics of warfarin in healthy subjects. Br J Clin Pharmacol. 2012 Jul;74(1):116-24. doi: 10.1111/j.1365-2125.2012.04171.x. PubMed PMID: 22243494.
2: Hooper AJ, Burnett JR. Anacetrapib, a cholesteryl ester transfer protein inhibitor. Expert Opin Investig Drugs. 2012 Jan;21(1):103-9. Epub 2011 Dec 22. PubMed PMID: 22191425.
3: Krauss RM, Wojnooski K, Orr J, Geaney JC, Pinto CA, Liu Y, Wagner JA, Luk JM, Johnson-Levonas AO, Anderson MS, Dansky HM. Changes in lipoprotein subfraction concentration and composition in healthy individuals treated with the CETP inhibitor anacetrapib. J Lipid Res. 2012 Mar;53(3):540-7. Epub 2011 Dec 17. PubMed PMID: 22180633; PubMed Central PMCID: PMC3276477.
4: Gutstein DE, Krishna R, Johns D, Surks HK, Dansky HM, Shah S, Mitchel YB, Arena J, Wagner JA. Anacetrapib, a novel CETP inhibitor: pursuing a new approach to cardiovascular risk reduction. Clin Pharmacol Ther. 2012 Jan;91(1):109-22. doi: 10.1038/clpt.2011.271. Epub 2011 Nov 30. Review. PubMed PMID: 22130116.
5: Aperis G, Paliouras C, Tsampikaki E, Papakonstantinou N, Alivanis P. Anacetrapib: a new weapon against dyslipidemia. Curr Clin Pharmacol. 2011 Nov;6(4):227-35. Review. PubMed PMID: 22082322.
6: Krishna R, Stypinski D, Ali M, Garg A, Gendrano IN 3rd, Maes A, DeGroot B, Liu Y, Li S, Connolly SM, Wagner JA, Stoch SA. Lack of an effect of anacetrapib on the pharmacokinetics of digoxin in healthy subjects. Biopharm Drug Dispos. 2011 Dec;32(9):525-9. doi: 10.1002/bdd.776. PubMed PMID: 22031172.
7: Dansky HM, Bloomfield D, Gibbons P, Liu S, Sisk CM, Tribble D, McKenney JM, Littlejohn TW 3rd, Mitchel Y. Efficacy and safety after cessation of treatment with the cholesteryl ester transfer protein inhibitor anacetrapib (MK-0859) in patients with primary hypercholesterolemia or mixed hyperlipidemia. Am Heart J. 2011 Oct;162(4):708-16. Epub 2011 Sep 1. PubMed PMID: 21982664.
8: Castro-Perez J, Briand F, Gagen K, Wang SP, Chen Y, McLaren DG, Shah V, Vreeken RJ, Hankemeier T, Sulpice T, Roddy TP, Hubbard BK, Johns DG. Anacetrapib promotes reverse cholesterol transport and bulk cholesterol excretion in Syrian golden hamsters. J Lipid Res. 2011 Nov;52(11):1965-73. Epub 2011 Aug 14. PubMed PMID: 21841206; PubMed Central PMCID: PMC3196228.
9: Smith CJ, Ali A, Hammond ML, Li H, Lu Z, Napolitano J, Taylor GE, Thompson CF, Anderson MS, Chen Y, Eveland SS, Guo Q, Hyland SA, Milot DP, Sparrow CP, Wright SD, Cumiskey AM, Latham M, Peterson LB, Rosa R, Pivnichny JV, Tong X, Xu SS, Sinclair PJ. Biphenyl-substituted oxazolidinones as cholesteryl ester transfer protein inhibitors: modifications of the oxazolidinone ring leading to the discovery of anacetrapib. J Med Chem. 2011 Jul 14;54(13):4880-95. Epub 2011 Jun 17. PubMed PMID: 21682257.
10: Jialal I, Kaur J. The cholesterol ester transfer protein inhibitor, anacetrapib. Curr Opin Lipidol. 2011 Jun;22(3):245-6. Erratum in: Curr Opin Lipidol. 2011 Aug;22(4):326. PubMed PMID: 21562390.

Explore Compound Types